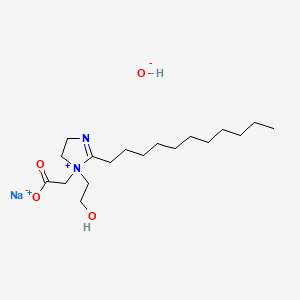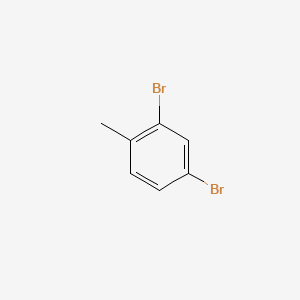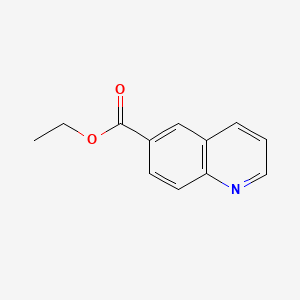
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide
Vue d'ensemble
Description
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is a synthetic organic compound belonging to the class of imidazolium-based ionic liquids. This compound is characterized by its unique structure, which includes a carboxymethyl group, a hydroxyethyl group, and an undecyl chain attached to the imidazolium ring. These structural features confer the compound with distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide typically involves a multi-step process:
-
Formation of the Imidazolium Core: : The initial step involves the synthesis of the imidazolium core. This can be achieved through the reaction of an appropriate alkyl halide (e.g., undecyl bromide) with imidazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
-
Introduction of the Carboxymethyl Group: : The next step involves the carboxymethylation of the imidazolium core. This is typically done by reacting the imidazolium intermediate with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions to avoid decomposition of the intermediate.
-
Hydroxyethylation: : The final step involves the introduction of the hydroxyethyl group. This can be achieved by reacting the carboxymethylated imidazolium intermediate with ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can occur at the carboxymethyl group, converting it to an alcohol or aldehyde.
-
Substitution: : The imidazolium ring can participate in nucleophilic substitution reactions, where the halide or hydroxide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, usually in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted imidazolium derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is used as a solvent and catalyst in various organic reactions. Its ionic liquid nature allows it to dissolve a wide range of organic and inorganic compounds, facilitating reactions that are otherwise challenging in conventional solvents.
Biology
The compound has applications in biological research, particularly in the stabilization of proteins and enzymes. Its unique structure helps maintain the native conformation of biomolecules, making it useful in biochemical assays and protein crystallization studies.
Medicine
In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a promising candidate for pharmaceutical formulations.
Industry
Industrially, this compound is used in the formulation of detergents and surfactants. Its amphiphilic nature allows it to effectively reduce surface tension and improve the cleaning efficiency of detergents.
Mécanisme D'action
The mechanism by which Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide exerts its effects is primarily through its ionic interactions and hydrogen bonding capabilities. The imidazolium ring can interact with various molecular targets through electrostatic interactions, while the hydroxyethyl and carboxymethyl groups can form hydrogen bonds with biomolecules. These interactions stabilize the target molecules and enhance their functional properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium acetate
- 1-Hexyl-3-methylimidazolium bromide
Uniqueness
Compared to these similar compounds, Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is unique due to its combination of a long alkyl chain, a carboxymethyl group, and a hydroxyethyl group. This unique structure imparts enhanced solubility, biocompatibility, and the ability to form stable complexes with a wide range of molecules, making it more versatile in various applications.
Propriétés
IUPAC Name |
sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;;/h21H,2-16H2,1H3;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJYXPWOUJYXJC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014614 | |
| Record name | Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26837-33-2 | |
| Record name | Sodium lauroamphoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026837332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, hydroxide, sodium salt (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)













